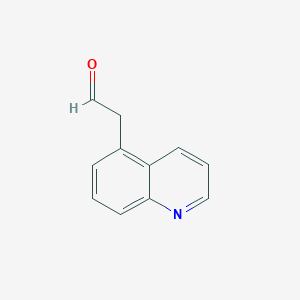

2-(Quinolin-5-YL)acetaldehyde

Overview

Description

2-(Quinolin-5-YL)acetaldehyde is a chemical compound with the formula C11H9NO . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

Quinoline has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Its molecular structure contains a quinoline ring and an aldehyde functional group, making it a versatile building block for the synthesis of other complex molecules .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .Scientific Research Applications

Synthesis of Heterocyclic Compounds

- 2-(Quinolin-5-yl)acetaldehyde plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is involved in the formation of 2-hydroxypyrano[3,2-c]quinolin-5-ones through a tandem Knoevenagel condensation and Michael addition of enamine with quinone methide (Ye et al., 1999). Additionally, it contributes to the creation of 2,4-disubstituted quinolines via electrophile-mediated cyclization reactions (Kobayashi et al., 2004).

Antimicrobial Applications

- Compounds synthesized from 2-(Quinolin-5-yl)acetaldehyde exhibit antimicrobial properties. Research has shown that certain derivatives, such as quinoline-3-carbaldehyde hydrazones, display significant antibacterial and antitubercular activities (Bodke et al., 2017).

Inhibitory Effects on HIV-1 Integrase

- A study highlighted the role of 2-(Quinolin-3-yl)-acetic-acid derivatives, which are structurally similar to 2-(Quinolin-5-yl)acetaldehyde, in inhibiting HIV-1 integrase, an enzyme crucial for HIV replication (Kessl et al., 2012). These compounds act as allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration.

Anticancer Potential

- Novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties, which can be synthesized using 2-(Quinolin-5-yl)acetaldehyde, have demonstrated cytotoxic properties against various cancer cell lines, indicating potential for anticancer applications (Korcz et al., 2018).

Application in Synthesis of PDGF Receptor Tyrosine Kinase Inhibitors

- 2-(Quinolin-5-yl)acetaldehyde is instrumental in the synthesis of 3-substituted quinoline derivatives, which serve as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), a target for therapeutic intervention in certain diseases (Maguire et al., 1994).

Mechanism of Action

Future Directions

Quinoline and its derivatives have potential applications in various fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Thus, developing a novel cytotoxic drug using this scaffold with potent activity and selectivity remains an interesting field of research .

properties

IUPAC Name |

2-quinolin-5-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVUJDNUIRAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627135 | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-5-YL)acetaldehyde | |

CAS RN |

545423-97-0 | |

| Record name | 5-Quinolineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545423-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1629070.png)